molecular formula C10H12BrNO2 B7951154 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B7951154
M. Wt: 258.11 g/mol
InChI Key: BWQBUOCXJAWYDO-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is an organic compound with the molecular formula C10H12BrNO2. This compound is characterized by the presence of a brominated benzodioxole ring attached to a dimethylmethanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of the dimethylmethanamine group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is unique due to the presence of both the brominated benzodioxole ring and the dimethylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)5-7-3-9-10(4-8(7)11)14-6-13-9/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBUOCXJAWYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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